molecular formula C11H18INO B13735340 N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide CAS No. 2893-60-9

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide

Cat. No.: B13735340
CAS No.: 2893-60-9
M. Wt: 307.17 g/mol
InChI Key: VFHXXXKRFGGMFQ-UHFFFAOYSA-M
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Description

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C₁₁H₁₈INO. It is known for its applications in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide can be synthesized through the reaction of N,N-dimethylethanolamine with benzyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various benzyl derivatives, while oxidation can produce benzyl alcohols or aldehydes .

Scientific Research Applications

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is unique due to its specific combination of the benzyl group and the quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

2893-60-9

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

benzyl-(2-hydroxyethyl)-dimethylazanium;iodide

InChI

InChI=1S/C11H18NO.HI/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

VFHXXXKRFGGMFQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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